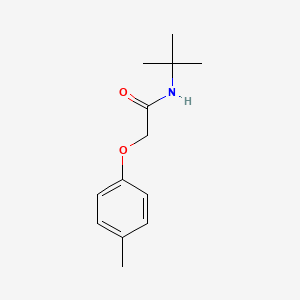![molecular formula C18H20N2O3S B5506783 2-[2-(2,4-dimethylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5506783.png)
2-[2-(2,4-dimethylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,4-dimethylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclopenta[b]thiophene core, which is a sulfur-containing heterocycle, and is substituted with a 2,4-dimethylphenoxy group and an acetamido group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 2-[2-(2,4-dimethylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopenta[b]thiophene Core: The cyclopenta[b]thiophene core can be synthesized through a series of cyclization reactions involving sulfur-containing precursors and appropriate reagents.
Introduction of the 2,4-Dimethylphenoxy Group: The 2,4-dimethylphenoxy group can be introduced via nucleophilic substitution reactions using 2,4-dimethylphenol and suitable leaving groups.
Acetamido Group Addition: The acetamido group can be added through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-[2-(2,4-dimethylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the acetamido group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or acetamido groups, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
2-[2-(2,4-dimethylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[2-(2,4-dimethylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses.
Comparison with Similar Compounds
2-[2-(2,4-dimethylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can be compared with other similar compounds, such as:
2-[2-(3,4-dimethylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide: This compound has a similar structure but with different substitution patterns on the phenoxy group, leading to variations in chemical properties and reactivity.
3,4-dimethyl 2-[2-(2,4-dimethylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3,4-dicarboxylate: This compound features additional carboxylate groups, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[2-(2,4-dimethylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-10-6-7-13(11(2)8-10)23-9-15(21)20-18-16(17(19)22)12-4-3-5-14(12)24-18/h6-8H,3-5,9H2,1-2H3,(H2,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGCLXGCXWSCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5506716.png)

![4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide](/img/structure/B5506731.png)
![N-[(E)-(3-chlorophenyl)methylideneamino]-2-(2-cyanophenoxy)acetamide](/img/structure/B5506736.png)
![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506743.png)
![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)
![N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506755.png)


![4-ethoxy-N-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5506774.png)

![3-[(3-ETHYL-2,8-DIMETHYL-4-QUINOLYL)SULFANYL]PROPANOIC ACID](/img/structure/B5506781.png)

